

Milneb Dithiocarbamate Fungicide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Milneb*

Cat. No.: *B1214706*

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Abstract

Milneb (3,3'-ethylenebis(tetrahydro-4,6-dimethyl-2H-1,3,5-thiadiazine-2-thione)) is a dithiocarbamate fungicide belonging to the ethylene bis-dithiocarbamate (EBDC) subgroup.[1] Like other dithiocarbamates, it is recognized for its broad-spectrum, multi-site inhibitory action against a variety of fungal pathogens.[2][3] This technical guide provides a comprehensive overview of the available research on **milneb**, including its chemical and physical properties, mechanism of action, and toxicological profile. Due to the limited availability of specific data for **milneb**, this guide also incorporates general information and protocols relevant to the broader class of dithiocarbamate fungicides to provide a thorough resource for research and development purposes.

Introduction

Dithiocarbamate fungicides have been a cornerstone of agricultural disease management for decades, valued for their efficacy and low risk of resistance development.[2][3] Their multi-site mode of action, which involves the disruption of multiple essential enzymatic functions within fungal cells, makes them a durable and reliable option for crop protection.[2][3] **Milneb**, a member of the EBDC class, shares this general mechanism. This guide aims to consolidate the existing technical information on **milneb** and to provide detailed experimental methodologies and data to support further research and development in the field.

Chemical and Physical Properties

Milneb is an organosulfur compound with the chemical formula C₁₂H₂₂N₄S₄.^[4] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of **Milneb**

| Property | Value | Reference |
|-------------------|---|----------------|
| IUPAC Name | 3-[2-(4,6-dimethyl-2-sulfanylidene-1,3,5-thiadiazinan-3-yl)ethyl]-4,6-dimethyl-1,3,5-thiadiazinane-2-thione | ^[4] |
| CAS Number | 3773-49-7 | ^[4] |
| Molecular Formula | C ₁₂ H ₂₂ N ₄ S ₄ | ^[4] |
| Molecular Weight | 350.6 g/mol | ^[4] |

Mechanism of Action

The fungicidal activity of dithiocarbamates, including **milneb**, is attributed to their multi-site inhibitory action within fungal cells. This broad-based mechanism is a key reason for the low incidence of resistance development in target pathogens.^{[2][3]} The primary mode of action involves the inhibition of various enzymes, particularly those containing sulfhydryl (-SH) groups.^[2]

Upon entering the fungal cell, dithiocarbamates are thought to be metabolized into isothiocyanates. These reactive molecules can then interact with and inactivate a wide range of enzymes by binding to their sulfhydryl groups. This disruption of numerous metabolic pathways, including cellular respiration, leads to a cessation of fungal growth and eventual cell death.^[3]

General Signaling Pathway for Dithiocarbamate Fungicides

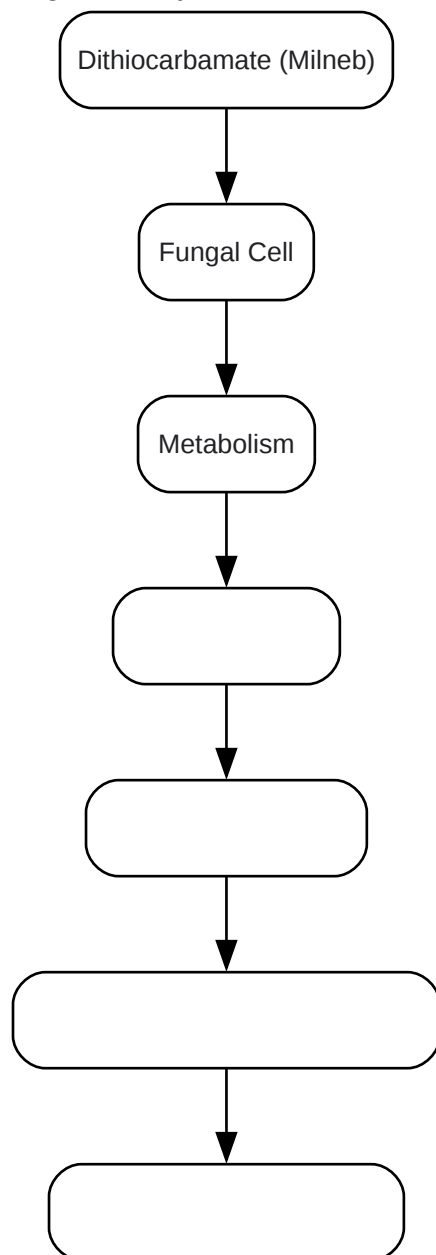
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Figure 1: General signaling pathway for dithiocarbamate fungicides.

Quantitative Data

Fungicidal Efficacy

Specific EC50 values for **milneb** against various phytopathogenic fungi are not readily available in the reviewed literature. However, comparative studies of dithiocarbamates provide a general indication of their efficacy. For context, Table 2 presents efficacy data for other common dithiocarbamate fungicides. It is important to note that direct comparisons can be challenging due to variations in experimental conditions.[3]

Table 2: Comparative Fungicidal Efficacy of Dithiocarbamates (Data for related compounds)

| Fungicide | Pathogen | Efficacy Measurement | Value | Reference |
|-----------|-------------------|---------------------------------|-------------------------------|-----------|
| Mancozeb | Alternaria solani | Mycelial Growth Inhibition | 98.15% at 0.20% concentration | [3] |
| Zineb | Alternaria solani | Mycelial Growth Inhibition | 90.69% at 0.20% concentration | [3] |
| Thiram | Alternaria solani | Mean Mycelial Growth Inhibition | 92.51% (75% WP) | [3] |

Toxicological Data

Limited specific toxicological data for **milneb** is publicly available. The acute oral LD50 in rats has been reported as 5000 mg/kg.[5] This suggests a low acute oral toxicity. For a more comprehensive toxicological profile, data for the broader class of dithiocarbamates is presented in Table 3.

Table 3: Toxicological Data for **Milneb** and Related Dithiocarbamates

| Compound | Test | Species | Value | Reference |
|----------|-----------|---------|-------------|-----------|
| Milneb | Oral LD50 | Rat | 5000 mg/kg | [5] |
| Mancozeb | Oral LD50 | Rat | >5000 mg/kg | |
| Zineb | Oral LD50 | Rat | >5200 mg/kg | |
| Thiram | Oral LD50 | Rat | 780 mg/kg | |

Experimental Protocols

Detailed experimental protocols specifically for **milneb** are scarce. The following sections provide generalized methodologies for key experiments based on standard practices for dithiocarbamate fungicides.

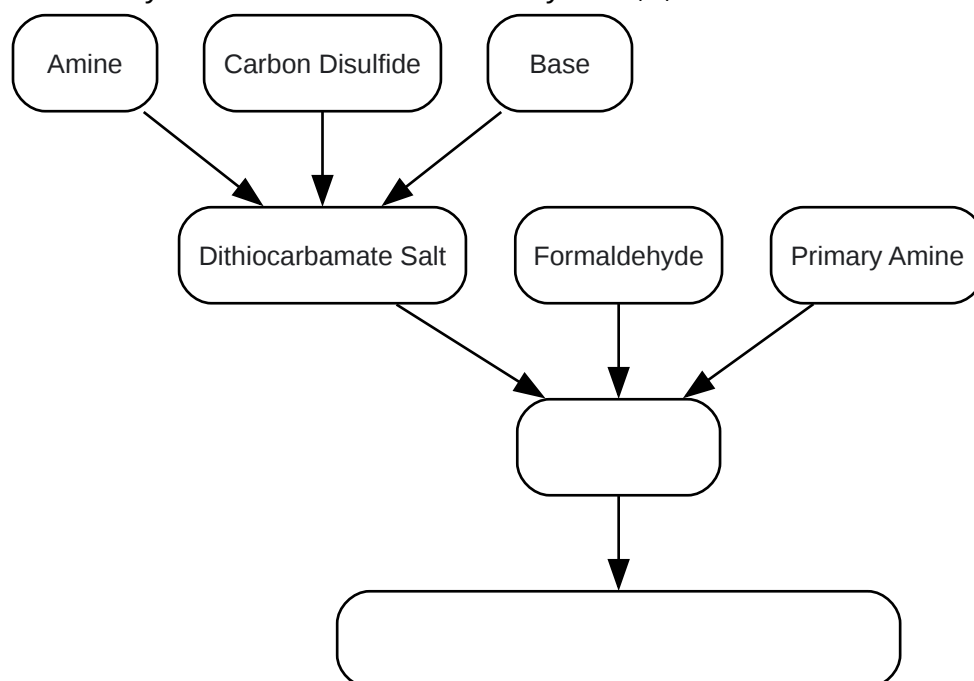
Synthesis of Milneb

The synthesis of 3,3'-ethylenebis(tetrahydro-4,6-dimethyl-2H-1,3,5-thiadiazine-2-thione) (**milneb**) can be achieved through a multi-step process involving the reaction of appropriate amines with carbon disulfide and formaldehyde. A general procedure for the synthesis of related tetrahydro-1,3,5-thiadiazine-2-thiones is described in the patent literature and can be adapted for **milneb**.^[6]

General Synthetic Scheme:

- **Formation of Dithiocarbamate Salt:** Reaction of an amine with carbon disulfide in the presence of a base to form the corresponding dithiocarbamate salt.
- **Condensation Reaction:** The dithiocarbamate salt is then reacted with formaldehyde and a primary amine to form the tetrahydro-1,3,5-thiadiazine-2-thione ring structure.

General Synthesis Workflow for Tetrahydro-1,3,5-thiadiazine-2-thiones



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Figure 2: General synthesis workflow for tetrahydro-1,3,5-thiadiazine-2-thiones.

In Vitro Fungicidal Efficacy Assay (Mycelial Growth Inhibition)

This protocol outlines a method to assess the in vitro efficacy of **milneb** by measuring the inhibition of fungal mycelial growth.^[3]

Materials:

- **Milneb**
- Target fungal strain (e.g., *Botrytis cinerea*, *Alternaria solani*)
- Potato Dextrose Agar (PDA)
- Solvent for **milneb** (e.g., DMSO)
- Sterile petri dishes
- Incubator

Procedure:

- **Media Preparation:** Prepare PDA according to the manufacturer's instructions. Autoclave and cool to approximately 45-50°C.
- **Fungicide Incorporation:** Prepare a stock solution of **milneb** in a suitable solvent. Add appropriate volumes of the stock solution to the molten PDA to achieve a range of final concentrations (e.g., 0.1, 1, 10, 100 µg/mL). Also, prepare a control plate with the solvent alone.
- **Pouring Plates:** Pour the amended and control PDA into sterile petri dishes and allow them to solidify.

- Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the growing edge of an actively growing culture of the target fungus onto the center of each PDA plate.
- Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 20-25°C) in the dark.
- Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony on the control plate reaches the edge of the dish.
- Calculation: Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:
 - Inhibition (%) = $[(C - T) / C] * 100$
 - Where C is the average diameter of the colony on the control plate and T is the average diameter of the colony on the treated plate.
- Data Analysis: Determine the EC50 value (the concentration of fungicide that inhibits 50% of mycelial growth) by plotting the inhibition percentage against the logarithm of the fungicide concentration and performing a regression analysis.

Residue Analysis in Food Matrices

The analysis of dithiocarbamate residues is typically performed by degrading the fungicide to carbon disulfide (CS₂) followed by chromatographic determination.^{[7][8]}

General Protocol for CS₂ Determination:

- Extraction: Homogenize the sample (e.g., fruit, vegetable) and extract the dithiocarbamate residues. A common method involves acid hydrolysis in the presence of a reducing agent (e.g., stannous chloride) to convert the dithiocarbamate to CS₂.^[9]
- Derivatization/Trapping: The evolved CS₂ is trapped in a suitable solvent or derivatized to a more stable compound.
- Analysis: The amount of CS₂ is quantified using Gas Chromatography (GC) with a suitable detector, such as a Flame Photometric Detector (FPD) or a Mass Spectrometer (MS).^{[7][9]}

General Workflow for Dithiocarbamate Residue Analysis

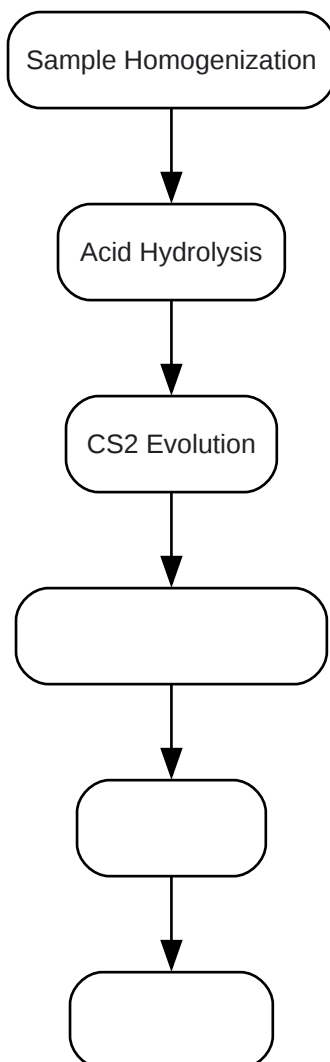
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Figure 3: General workflow for dithiocarbamate residue analysis.

Conclusion

Milneb, as a dithiocarbamate fungicide, possesses a multi-site mode of action that is characteristic of this class of compounds, offering broad-spectrum activity with a low risk of resistance development. While specific quantitative data on its fungicidal efficacy and a comprehensive toxicological profile are not extensively available in recent literature, the available information, supplemented by data from related dithiocarbamates, provides a valuable foundation for researchers. The experimental protocols outlined in this guide offer a starting point for further investigation into the properties and applications of **milneb**. Further

research is warranted to generate more specific data on **milneb** to fully characterize its potential in modern agricultural and drug development contexts.

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- To cite this document: BenchChem. [Milneb Dithiocarbamate Fungicide: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1214706#milneb-dithiocarbamate-fungicide-research]

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